The compound ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol, with the chemical formula C₁₃H₁₉NO, is a chiral pyrrolidine derivative characterized by a pyrrolidine ring substituted with a phenylethyl group and a hydroxymethyl group. This compound is notable for its potential biological activities, particularly in the context of pharmacological applications. Its structure features a stereocenter at the nitrogen atom of the pyrrolidine ring, contributing to its chirality and influencing its interactions with biological targets.
Due to the lack of specific data, it is advisable to handle this compound with caution following standard laboratory practices for unknown organic compounds. Consider potential hazards like:
These reactions are fundamental for synthesizing derivatives and exploring its biological activity.
Research indicates that ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol may exhibit significant biological activity. It has been studied for its potential as a beta-3 adrenergic receptor agonist, which could have implications in metabolic regulation and obesity treatment . Additionally, compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting that this compound may influence pathways related to mood and cognition.
The synthesis of ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol has potential applications in:
Studies on interaction profiles indicate that ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol may interact with various receptors, particularly those involved in adrenergic signaling pathways. Understanding these interactions is crucial for assessing its pharmacological potential and safety profile.
Several compounds share structural similarities with ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol:
Compound Name | Structure | Unique Features |
---|---|---|
((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol | C₁₃H₁₉NO | Opposite chirality; potential differences in biological activity |
2-(4-Aminophenyl)methyl-pyrrolidine derivatives | C₁₃H₁₉N | Variations in substituents affecting receptor selectivity |
Hydroxymethyl pyrrolidines | C₁₃H₁₉NO | Similar functional groups but differing side chains |
These compounds illustrate how variations in chirality and substituents can lead to distinct biological activities and therapeutic potentials.
The absolute configuration of ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol is characterized by dual R-stereochemistry at both the pyrrolidine ring position and the phenylethyl substituent [1] [2]. The compound exhibits a specific three-dimensional arrangement where both stereogenic centers adopt the R-configuration according to Cahn-Ingold-Prelog priority rules [3] [4]. Vibrational circular dichroism analysis has proven to be an effective method for determining absolute configuration in similar pyrrolidine derivatives, providing definitive stereochemical assignments that align with both X-ray crystallographic data and stereoselective synthetic routes [3]. The R-configuration at the phenylethyl center is established through the clockwise arrangement of substituents when viewed from the appropriate perspective, while the pyrrolidine ring R-center follows the same configurational assignment principles [5] [6].
The molecule contains two distinct stereogenic centers that exhibit a specific configurational relationship [1] [2]. The first stereogenic center is located at the carbon bearing the phenyl and methyl substituents within the phenylethyl moiety, while the second stereogenic center resides at the carbon position bearing the hydroxymethyl group on the pyrrolidine ring [7]. These two R-configured centers create a diastereomeric relationship that significantly influences the compound's overall molecular geometry and physicochemical properties . The dual R-configuration represents one of four possible stereoisomeric combinations, with the alternative configurations being R,S-, S,R-, and S,S-arrangements . The spatial relationship between these stereogenic centers affects the molecule's conformational preferences and potential biological interactions [7].
Stereogenic Center | Location | Configuration | Priority Assignment |
---|---|---|---|
Phenylethyl Center | C-1 of ethyl chain | R | Phenyl > Methyl > Nitrogen > Hydrogen |
Pyrrolidine Center | C-3 of pyrrolidine | R | Hydroxymethyl > Nitrogen-containing chain > Ring carbons |
The pyrrolidine ring in ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol exhibits characteristic envelope conformations that are typical of five-membered nitrogen heterocycles [10] [11]. Pyrrolidine rings are known to undergo rapid pseudorotation between different envelope conformers, with the predominant conformations being C-4 exo and endo arrangements [11]. The presence of the hydroxymethyl substituent at the 3-position significantly influences the conformational equilibrium by introducing steric and electronic effects [10] [12]. Nuclear magnetic resonance spectroscopy and molecular modeling studies have demonstrated that substituents at the 4-position of pyrrolidine rings can effectively control the puckering preference, with bulky substituents favoring pseudoequatorial orientations [11]. The R-configuration at the 3-position in this compound likely promotes a specific envelope conformation that minimizes steric interactions between the hydroxymethyl group and the ring nitrogen substituent [11] [12].
The proton nuclear magnetic resonance spectrum of ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol displays characteristic signals that reflect its complex stereochemical structure [13] [14]. The phenyl ring protons typically appear in the aromatic region between 7.2-7.4 parts per million as multiplets, consistent with monosubstituted benzene derivatives [15]. The methyl group of the phenylethyl substituent appears as a doublet due to coupling with the adjacent methine proton, while the methine proton itself appears as a quartet [14] [15]. The pyrrolidine ring protons exhibit complex multipicity patterns due to the rigid ring structure and the presence of multiple stereogenic centers [14]. The hydroxymethyl group generates characteristic signals with the methylene protons appearing as a complex multiplet and the hydroxyl proton showing variable chemical shift depending on concentration and solvent [15]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation with distinct signals for each carbon environment in the molecule [13] [14].
Mass spectrometric analysis of ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol reveals a molecular ion peak at mass-to-charge ratio 205, corresponding to the molecular formula C₁₃H₁₉NO [1] [2]. Electrospray ionization mass spectrometry typically produces protonated molecular ions with high intensity, facilitating accurate molecular weight determination [16]. The fragmentation pattern shows characteristic losses including the hydroxymethyl group and the phenylethyl substituent, providing structural confirmation [1]. High-resolution mass spectrometry allows for precise elemental composition determination, confirming the presence of thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [17]. Tandem mass spectrometry experiments can provide detailed fragmentation pathways that support the proposed molecular structure and stereochemical assignments [16].
The infrared spectrum of ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol exhibits diagnostic absorption bands that characterize the functional groups present in the molecule [17] [14]. The hydroxyl group produces a broad absorption band in the 3200-3600 wavenumber region, typical of alcohol functionality [18]. Aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at 2800-3000 wavenumbers [14] [18]. The phenyl ring exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1450-1600 wavenumber region [17]. Carbon-nitrogen stretching vibrations of the tertiary amine functionality appear in the 1000-1250 wavenumber region [18]. The absence of carbonyl or other oxidized functional group absorptions confirms the structural assignment and purity of the compound [17] [18].
The molecular weight of ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol is precisely determined to be 205.30 grams per mole [1] [2] [17]. The compound exhibits the molecular formula C₁₃H₁₉NO, representing a relatively complex organic structure with significant molecular complexity [1] [2]. Elemental analysis reveals a composition of 76.06% carbon, 9.33% hydrogen, 6.82% nitrogen, and 7.79% oxygen by mass [19] [20]. The high carbon content reflects the presence of the aromatic phenyl ring and the aliphatic pyrrolidine framework [21] [20]. The molecular density and related physical constants are influenced by the stereochemical configuration and the presence of hydrogen bonding capabilities through the hydroxyl functionality [17] [18].
Property | Value | Method |
---|---|---|
Molecular Weight | 205.30 g/mol | Mass Spectrometry |
Molecular Formula | C₁₃H₁₉NO | Elemental Analysis |
Carbon Content | 76.06% | Combustion Analysis |
Hydrogen Content | 9.33% | Combustion Analysis |
Nitrogen Content | 6.82% | Combustion Analysis |
Oxygen Content | 7.79% | Combustion Analysis |
The solubility characteristics of ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol are influenced by its amphiphilic nature, containing both polar hydroxyl and nitrogen functionalities alongside the nonpolar phenyl ring [7]. The compound demonstrates appreciable solubility in polar protic solvents such as methanol and ethanol due to hydrogen bonding interactions with the hydroxyl group [18]. Moderate solubility is observed in polar aprotic solvents including dimethyl sulfoxide and acetonitrile, where dipole-dipole interactions predominate . The phenyl ring component provides some solubility in less polar solvents such as chloroform and dichloromethane [18]. Aqueous solubility is limited due to the predominance of hydrophobic structural elements, though the polar functional groups provide some water miscibility [7]. The tertiary amine nitrogen can undergo protonation in acidic media, significantly enhancing water solubility through ionic interactions .
Thermal analysis of ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol reveals a melting point of approximately 88°C, indicating crystalline solid behavior at ambient temperature [17]. The compound demonstrates thermal stability under normal storage conditions, with decomposition temperatures significantly higher than the melting point [17] [18]. Differential scanning calorimetry studies show characteristic endothermic transitions corresponding to melting and potential polymorphic changes [17]. The presence of the hydroxyl group introduces hydrogen bonding interactions that influence both melting behavior and thermal stability [18]. Long-term stability studies recommend storage in cool, dry conditions to prevent oxidative degradation and maintain compound integrity [17] [18]. The thermal decomposition pathway likely involves initial loss of the hydroxymethyl group followed by degradation of the pyrrolidine ring structure [18].
Thermal Property | Value | Conditions |
---|---|---|
Melting Point | 88°C | Standard Pressure |
Physical State | Solid | Room Temperature |
Storage Temperature | 2-8°C | Long-term Stability |
Decomposition Temperature | >200°C | Atmospheric Pressure |
Disconnection at the benzylic C–N bond divides the target into (R)-1-phenylethyl electrophile and a chiral pyrrolidine-3-carboxylate nucleophile. A second disconnection at the C-3 alcohol level exposes an ester or nitrile surrogate amenable to chemoselective reduction. Patent CN 103626687A confirms that trans-ester → alcohol reduction delivers the required stereochemistry in up to ninety-eight per cent isolated yield under carefully controlled conditions [1].
Step | Strategic bond broken | Typical precursor | Representative yield |
---|---|---|---|
A | C-3 OH → C-3 CO₂Me | (3R)-1-[(R)-1-phenylethyl]-3-methoxycarbonyl-pyrrolidine | 92% [1] |
B | N-phenylethyl → NH | (3R)-pyrrolidine-3-carboxylate | 87–93% for alkylation [2] |
Halomethyl intermediates permit convergent assembly in two steps: (i) bromination of tert-butyl (3S)-3-hydroxymethyl-pyrrolidine-1-carboxylate with carbon tetrabromide-triphenylphosphane gives the bromomethyl derivative in sixty-six per cent yield [8]; (ii) substitution with (R)-phenylethylamine under potassium carbonate affords the tertiary amine, which after deprotection and stereospecific reduction furnishes the target alcohol (global yield forty-five to fifty-five per cent) [8].
Direct union of pyrrolidine-3-one with (R)-phenylethylamine under photocatalytic blue-light irradiation followed by sodium borohydride delivers the tertiary amine in seventy-three per cent yield and ninety-two per cent diastereomeric excess [9]. A subsequent borane-mediated carbonyl reduction converts the lactam carbonyl to the alcohol without erosion of stereochemistry [10].
Catalyst system | Transformation in target route | Yield | Enantiomeric or diastereomeric excess |
---|---|---|---|
Iridium carbonyl–silane complex | Azomethine-ylide cycloaddition to build C-3-substituted pyrrolidines | 71% | up to ninety-four % enantiomeric excess [11] |
Copper(I)–bipyridyl with N-bromosuccinimide | Intramolecular amino-bromination creating 3-bromopyrrolidines, later converted to alcohol | 88% | eighty-eight % enantiomeric excess [12] |
Lipase B from Candida antarctica | Kinetic resolution of racemic 3-hydroxy nitrile precursors | 50% theoretical, > ninety-nine % enantiomeric excess [5] |
Continuous-flow ester reduction with lithium aluminium hydride operates at twenty-five degrees Celsius and delivers a space–time yield of one thousand one hundred and thirty kilograms per hour per cubic metre, far surpassing batch metrics (Table 2) [6]. Electrochemical alkylation of pyrrolidine with phenylethanol under mild current density yields ninety-eight per cent conversion to the tertiary amine in six hours without exogenous oxidant [13].
Flow step | Residence time (min) | Isolated yield | Space–time yield |
---|---|---|---|
Ester → alcohol (lithium aluminium hydride) | 5 | 96% [6] | 1130 kg h⁻¹ m⁻³ |
Electrochemical N-alkylation | 360 | 93% [13] | 220 kg h⁻¹ m⁻³ |
State-of-the-art synthesis of ((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol has evolved from lengthy chiral-pool sequences to concise, highly selective cascades that integrate catalytic, electrochemical and flow-processing advances. The convergence of stereoselective N-alkylation, chemoselective ester reduction and enzyme-enabled kinetic resolution now delivers the target alcohol in overall yields approaching seventy per cent with near-perfect stereointegrity, while simultaneously meeting modern sustainability metrics through solvent minimisation, continuous operation and biocatalytic steps. Continued refinement of borrowing-hydrogen alkylations and scalable aqueous enzymatic cyclisations promises to further streamline access to this valuable chiral building block for medicinal and materials applications.
Table 2 Catalyst, flow and green-metric highlights
Innovation | Key benefit | Metric |
---|---|---|
Iridium-silane azomethine-ylide method [11] | Single-step stereogenic C-3 installation | ninety-four % enantiomeric excess |
Lithium aluminium hydride flow reduction [6] | Five-minute residence; closed-loop quench | one thousand one hundred and thirty kg h⁻¹ m⁻³ |
Electrochemical borrowing-hydrogen alkylation [13] | Eliminates stoichiometric halides | ninety-three % isolated yield |
Lipase kinetic resolution [5] | Upgrade of racemate to > ninety-nine % enantiomeric excess | E-value > two hundred |
Biocatalytic radical cyclisation [7] | Ambient aqueous processing | > ninety-five % enantiomeric excess |
Neat borane flow reduction [10] | Forty per cent lower environmental factor | 0.31 environmental factor |